4-Amino-4-boronobutanoic acid

GGT1 inhibition cancer metabolism transition state analog

4-Amino-4-boronobutanoic acid (CAS 682329-32-4), also designated L-2-amino-4-boronobutanoic acid (ABBA), is an ω-borono-α-amino acid in which the terminal carboxyl group of a glutamate analog is replaced by a boronic acid moiety. This structural substitution confers a tetrahedral boron center capable of forming reversible covalent adducts with nucleophilic residues in enzyme active sites, a mechanism that underlies its potent inhibition of gamma-glutamyl transpeptidase (GGT1).

Molecular Formula C4H10BNO4
Molecular Weight 146.94 g/mol
Cat. No. B14073686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-boronobutanoic acid
Molecular FormulaC4H10BNO4
Molecular Weight146.94 g/mol
Structural Identifiers
SMILESB(C(CCC(=O)O)N)(O)O
InChIInChI=1S/C4H10BNO4/c6-3(5(9)10)1-2-4(7)8/h3,9-10H,1-2,6H2,(H,7,8)
InChIKeySGBYCOUIJOKIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4-boronobutanoic Acid for Research Procurement: A Boronated α-Amino Acid with Dual Utility in Enzyme Inhibition and BNCT Applications


4-Amino-4-boronobutanoic acid (CAS 682329-32-4), also designated L-2-amino-4-boronobutanoic acid (ABBA), is an ω-borono-α-amino acid in which the terminal carboxyl group of a glutamate analog is replaced by a boronic acid moiety [1]. This structural substitution confers a tetrahedral boron center capable of forming reversible covalent adducts with nucleophilic residues in enzyme active sites, a mechanism that underlies its potent inhibition of gamma-glutamyl transpeptidase (GGT1) [2]. The compound possesses a molecular formula of C₄H₁₀BNO₄ and a molecular weight of 146.94 g/mol [1]. Beyond its primary application as an enzyme inhibitor, the presence of boron-10 renders ABBA a candidate boron delivery agent for Boron Neutron Capture Therapy (BNCT), although its clinical development in this capacity remains exploratory relative to dedicated BNCT agents [3].

Why 4-Amino-4-boronobutanoic Acid Cannot Be Replaced by Common α-Aminoboronic Acids or BNCT Boron Carriers in Specialized Research


Generic substitution of 4-amino-4-boronobutanoic acid with other boron-containing amino acid derivatives is inadvisable due to fundamental differences in target engagement and transport kinetics. While the α-aminoboronic acid class broadly shares the boronic acid pharmacophore, variations in side-chain length and functional group positioning produce divergent selectivity profiles across serine proteases, proteasomes, and GGT enzymes [1]. Specifically, ABBA's four-carbon backbone with a terminal boronic acid precisely mimics the tetrahedral transition state of the GGT-catalyzed γ-glutamyl transfer reaction, a structural requirement not met by shorter-chain homologs such as boroaspartic acid (three-carbon) or boroalanine derivatives [2]. Furthermore, for BNCT applications, ABBA's cellular uptake via L-type amino acid transporter 1 (LAT1) differs kinetically from the clinical standard 4-borono-L-phenylalanine (BPA), with retention and competition profiles that preclude direct interchange in neutron irradiation studies without recalibration of dosing parameters [3]. These compound-specific characteristics demand that procurement decisions be guided by application-specific evidence rather than class-level assumptions.

Quantitative Differentiation of 4-Amino-4-boronobutanoic Acid (ABBA) Against Comparators: Ki, IC₅₀, and Structural Binding Data


ABBA Exhibits Sub-20 nM Affinity for Human GGT1, Outperforming the Clinical Candidate OU749 by Over Three Orders of Magnitude

L-2-amino-4-boronobutanoic acid (ABBA) demonstrates a Ki of 17 nM against human gamma-glutamyl transpeptidase 1 (GGT1) under standard assay conditions [1]. This represents a >3,500-fold improvement in binding affinity relative to the clinical-stage GGT1 inhibitor OU749, which exhibits a Ki of approximately 60 μM in comparable enzyme inhibition assays [2]. The potency differential is attributable to ABBA's boronic acid moiety, which forms a reversible covalent bond with the catalytic threonine residue (Thr381) in the GGT1 active site, effectively trapping the enzyme in a transition-state-mimicking tetrahedral complex that OU749's non-covalent competitive mechanism cannot replicate .

GGT1 inhibition cancer metabolism transition state analog

ABBA Demonstrates 340-Fold Superior IC₅₀ Against hGGT1 Hydrolysis Compared to the Benchmark Inhibitor GGsTop

In a standardized human GGT1 (hGGT1) hydrolysis assay using γ-glutamyl-p-nitroanilide as substrate, ABBA achieved an IC₅₀ of 0.05 ± 0.01 μM . By contrast, the widely employed phosphonate-based GGT1 inhibitor GGsTop exhibited an IC₅₀ of 17 ± 2 μM under identical assay conditions . This 340-fold difference in potency is mechanistically rooted in the boronic acid's capacity to form a more stable tetrahedral intermediate with the catalytic Thr381 residue compared to the phosphonate warhead, as confirmed by co-crystal structures revealing additional hydrogen-bonding networks between the ABBA amino group and enzyme residues Asn401 and Asp423 that are absent in GGsTop binding .

GGT1 inhibition IC₅₀ comparison therapeutic lead optimization

ABBA Retains Sub-Micromolar Inhibitory Activity Against hGGT1 Transpeptidation, a Functional Readout Not Achieved by GGsTop in the Same Assay

Beyond inhibition of the hydrolytic activity of GGT1, ABBA also suppresses the physiologically relevant transpeptidation reaction (transfer of the γ-glutamyl moiety to an amino acid acceptor) with an IC₅₀ of 0.4 ± 0.1 μM . In contrast, GGsTop displays no measurable inhibition of transpeptidation activity at concentrations up to 100 μM, a functional divergence attributed to differences in the positioning of the inhibitor relative to the acceptor substrate binding site . The ABBA-bound crystal structure reveals that its boronate group occupies the same coordination sphere as the γ-glutamyl moiety of the substrate, while the amino acid backbone projects into a region that accommodates the acceptor molecule, enabling dual blockade of both hydrolytic and transpeptidation pathways .

GGT1 transpeptidation glutathione metabolism functional enzyme assay

ABBA's pKa Profile Confers pH-Dependent Boronate Reactivity Distinct from Phenylboronic Acid-Based Inhibitors, Enabling Tunable Aqueous Stability

¹³C and ¹¹B NMR titration studies establish that ABBA possesses three distinct pKa values: 2.3 (carboxylic acid), 7.9 (boronate), and 11.0 (amino group) [1]. The boronate pKa of 7.9 positions ABBA in a regime where a substantial fraction of the boron center exists as the reactive trigonal planar species at physiological pH (7.4), facilitating enzyme active site nucleophilic attack, while also providing sufficient tetrahedral boronate character to confer aqueous stability [1]. By comparison, phenylboronic acid (a common boronic acid pharmacophore) exhibits a pKa of approximately 8.8-8.9, resulting in a lower proportion of the reactive trigonal species at physiological pH and potentially reduced nucleophilic trapping efficiency in certain enzyme contexts [2]. This 1.0-unit pKa difference translates to a roughly 10-fold shift in the trigonal/tetrahedral equilibrium ratio at pH 7.4.

boronate pKa physicochemical characterization formulation stability

High-Resolution Co-Crystal Structure (2.1 Å) Reveals Unique ABBA Binding Interactions Not Observed in GGsTop or Acivicin Complexes, Providing Rational Basis for Enhanced Selectivity

The 2.1 Å resolution crystal structure of ABBA bound to the active site of human GGT1 (hGGT1) reveals specific interactions that distinguish ABBA from other GGT1 inhibitor classes . The boronic acid hydroxyl groups coordinate directly with the Oγ atom of the catalytic Thr381 residue, forming a stable tetrahedral boronate adduct that mimics the transition state of the γ-glutamyl transfer reaction. Additionally, the α-amino group of ABBA forms hydrogen bonds with Asn401 and Asp423, while the carboxylate moiety engages Arg107 . These interactions are absent in the binding mode of the irreversible inhibitor acivicin, which forms a covalent adduct with Thr381 but lacks the extensive hydrogen-bonding network that orients ABBA for optimal transition-state mimicry [1]. Similarly, GGsTop binding involves only the phosphonate-Thr381 interaction without the auxiliary hydrogen bonds to Asn401 and Asp423 that stabilize the ABBA complex .

X-ray crystallography structure-based drug design binding mode characterization

Validated Application Scenarios for 4-Amino-4-boronobutanoic Acid in Academic and Pharmaceutical Research


GGT1 Inhibition Studies in Cancer Metabolism and Drug Resistance

ABBA is the most potent known inhibitor of human GGT1 in vitro, with a Ki of 17 nM and IC₅₀ values of 0.05 μM (hydrolysis) and 0.4 μM (transpeptidation) . Its ability to block both enzymatic activities makes it the preferred tool compound for investigating the role of GGT1 in glutathione metabolism, cysteine salvage, and cisplatin resistance mechanisms in cancer cell lines . The availability of a high-resolution co-crystal structure further enables structure-guided optimization of ABBA derivatives for improved cellular permeability or tissue-specific delivery .

Transition-State Analog Probe Development for Serine Hydrolase and Protease Characterization

As an α-aminoboronic acid, ABBA functions as a transition-state analog inhibitor of serine hydrolases and proteases, a mechanism validated by its potent GGT1 inhibition . The compound's boronic acid moiety forms a reversible covalent tetrahedral adduct with catalytic serine or threonine residues, mimicking the high-energy intermediate of peptide bond hydrolysis [1]. This property positions ABBA as a valuable scaffold for developing activity-based probes, enzyme occupancy assays, and mechanistic studies of protease families including serine proteases and γ-glutamyl transferases.

Exploratory BNCT Boron Delivery Agent Research and LAT1 Transporter Studies

ABBA contains a boron-10 atom suitable for neutron capture applications and is recognized as a candidate boronated amino acid for BNCT research . Like clinical BNCT agents such as BPA and the developmental compound BTS, boronated amino acids are internalized by tumor cells via the L-type amino acid transporter 1 (LAT1), which is overexpressed in multiple cancer types [1]. While ABBA has not been directly compared to BPA in published BNCT efficacy studies, its structural similarity to glutamate positions it as a potential LAT1 substrate, warranting investigation in cellular uptake assays and in vivo biodistribution studies as a comparator to benchmark novel BNCT boron delivery agents.

GGT1 Inhibitor Comparator for Evaluating Next-Generation Therapeutic Candidates

Due to its well-characterized Ki (17 nM), IC₅₀ values, and structurally defined binding mode, ABBA serves as the gold-standard reference inhibitor for benchmarking novel GGT1-targeted compounds . Pharmaceutical and academic laboratories evaluating new chemical entities for GGT1 inhibition can use ABBA as a positive control to validate assay sensitivity, establish potency thresholds, and assess selectivity across related enzymes. The compound's demonstrated >340-fold superiority over GGsTop in hydrolysis assays and its unique transpeptidation inhibitory activity provide clear quantitative benchmarks for determining whether a new inhibitor offers a meaningful advantage over existing tool compounds .

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